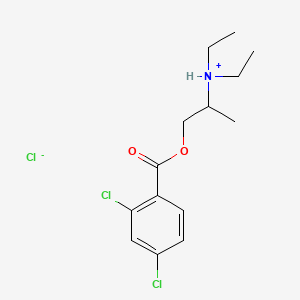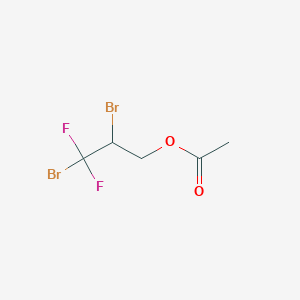
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester: is a derivative of l-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in the field of organic chemistry and biochemistry for its unique properties and reactivity. It is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid side chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield l-glutamine and benzyl alcohol.
Substitution: The benzyl ester group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: l-Glutamine and benzyl alcohol.
Substitution: Various l-glutamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: The compound is used in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the effects of specific modifications on protein activity .
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and reactivity make it a valuable tool for creating drug candidates with improved properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use as a protecting group ensures the selective modification of specific amino acid residues .
Wirkmechanismus
The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
l-Glutamine, N(2)-Carbobenzyloxy-: Similar to the benzyl ester, but without the esterification, making it less reactive in certain contexts.
l-Glutamine, N(2)-Carbobenzyloxy-, methyl ester: Another esterified form, but with a methyl group instead of a benzyl group, leading to different reactivity and solubility properties.
Uniqueness: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is unique due to its combination of the Cbz protecting group and the benzyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1 |
InChI-Schlüssel |
NNAVHDLGFPHCOB-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
